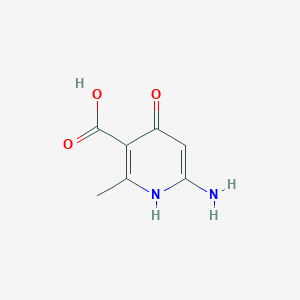

6-Amino-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-amino-2-methyl-4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-3-6(7(11)12)4(10)2-5(8)9-3/h2H,1H3,(H,11,12)(H3,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADZJLUOZYNUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=C(N1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80523045 | |

| Record name | 6-Amino-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80523045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88518-49-4 | |

| Record name | 6-Amino-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80523045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid typically involves the condensation of methyl 3-aminobut-2-enoates with methyl 3-aryl-3-oxopropanoates in the presence of molecular sieves. The reaction is carried out by refluxing the mixture in xylene, resulting in moderate to high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted dihydropyridine compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing the 4-oxo-1,4-dihydropyridine scaffold exhibit notable antimicrobial properties. For instance, derivatives of 6-amino-2-methyl-4-oxo-1,4-dihydropyridine have been synthesized and evaluated for their efficacy against a range of bacterial strains. The presence of the amino group enhances the compound's interaction with bacterial cell membranes, contributing to its antimicrobial action .

Anticancer Properties

Several studies have identified pyridine derivatives as promising candidates in cancer therapy. In particular, modifications to the 6-amino position have been shown to enhance cytotoxicity against various cancer cell lines. For example, compounds that incorporate additional functional groups at specific positions on the pyridine ring demonstrate improved selectivity and potency against tumor cells .

Antioxidant Effects

The antioxidant activity of 6-amino-2-methyl-4-oxo-1,4-dihydropyridine derivatives has been explored in various models. These compounds can scavenge free radicals and mitigate oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders. The structural features of these compounds contribute to their ability to stabilize free radicals effectively .

Synthetic Methodologies

Synthesis Techniques

The synthesis of 6-amino-2-methyl-4-oxo-1,4-dihydropyridine derivatives often involves multi-step reactions that utilize starting materials such as isoxazoles and various carbonyl compounds. Recent advancements have introduced Mo(CO)6-mediated reactions that facilitate the formation of these pyridine derivatives with high yields .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial potential of various 6-amino-2-methyl-4-oxo derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the 2-position significantly enhanced activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

A series of synthesized 6-amino derivatives were tested for cytotoxicity using MTT assays on human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer potential.

Mechanism of Action

The mechanism of action of 6-Amino-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with various molecular targets. In medicinal chemistry, it is known to interact with calcium channels, modulating their activity and thereby affecting cellular processes. The compound’s structure allows it to fit into the binding sites of these channels, inhibiting or activating them depending on the specific context .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Biological Activity

6-Amino-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid (commonly referred to as 6-amino DHPCA) is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

6-Amino DHPCA belongs to the class of dihydropyridine derivatives, which are characterized by a pyridine ring with various substituents. The specific structure can be represented as follows:

This compound exhibits properties that are conducive to biological activity, such as the presence of amino and carbonyl groups that can participate in various biochemical interactions.

Anticancer Properties

Research has indicated that 6-amino DHPCA exhibits significant anticancer activity . A study demonstrated its effectiveness against various cancer cell lines, including HeLa and MDA-MB-231. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, with IC50 values ranging from 0.021 μM to 0.058 μM in different assays .

Table 1: Anticancer Activity of 6-Amino DHPCA

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.021 |

| MDA-MB-231 | 0.058 |

| A549 | 0.035 |

Antimicrobial Activity

6-amino DHPCA has also been evaluated for its antimicrobial properties . It has shown effectiveness against a range of bacterial strains, making it a candidate for further development as an antibacterial agent. The compound's structural features contribute to its ability to disrupt bacterial cell membranes and inhibit growth .

Antiviral Activity

The compound exhibits antiviral properties , particularly against viruses such as HSV-1 and tobacco mosaic virus (TMV). In vitro studies have reported significant reductions in viral titers when treated with 6-amino DHPCA, suggesting potential for therapeutic use in viral infections .

The biological activities of 6-amino DHPCA can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with the cell cycle, preventing cancer cells from proliferating.

- Antimicrobial Action : The structural integrity of bacterial membranes is compromised, leading to cell lysis.

- Viral Replication Inhibition : By interfering with viral replication mechanisms, it reduces the viral load in infected cells.

Study on Anticancer Efficacy

A notable study published in MDPI evaluated the antiproliferative effects of various pyridine derivatives, including 6-amino DHPCA. The results highlighted its superior efficacy compared to other compounds in the same class, particularly noting its low IC50 values against aggressive cancer cell lines .

Investigation of Antiviral Properties

In another research effort, the antiviral efficacy of 6-amino DHPCA was tested against HSV-1 and TMV. The results indicated that at concentrations as low as 20 μg/mL, the compound exhibited substantial antiviral activity, outperforming many existing antiviral agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-amino-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid?

- Methodology : The compound is synthesized via condensation of methyl/ethyl 3-aminobut-2-enoates with methyl/ethyl 3-aryl-3-oxopropanoates under reflux in xylene, using molecular sieves to absorb byproducts. Methyl esters yield higher product yields (37–46%) compared to ethyl esters (13–25%) due to reduced steric hindrance and improved reaction kinetics .

- Key Considerations : Optimize solvent choice (e.g., toluene or DMF) and catalyst selection (e.g., palladium for cross-coupling reactions in substituted derivatives) .

Q. How is this compound characterized spectroscopically?

- Analytical Workflow :

- 1H/13C NMR : Identify aromatic protons (δ 8.0–8.5 ppm for pyridine protons) and carboxylic acid protons (broad peak near δ 10–12 ppm). Tautomerism (keto-enol forms) may split signals, as observed in DMSO-d6 .

- HRMS : Confirm molecular weight (e.g., [M−] peak at m/z 230.0459 for analogs) .

- FT-IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH vibrations (3200–3500 cm⁻¹) .

Q. What are the primary biological targets or applications of this compound?

- Research Applications :

- Antimicrobial Studies : Derivatives with halogen substituents (e.g., chloro or fluoro groups) show enhanced activity against Gram-negative bacteria .

- Drug Development : Acts as a precursor for HIV integrase inhibitors (e.g., Dolutegravir intermediates) and quinolone-based antibiotics .

Advanced Research Questions

Q. How can synthetic yields be improved for substituted derivatives (e.g., 2,6-diaryl variants)?

- Advanced Strategies :

- Isoxazole-Mediated Cyclization : Novel routes using isoxazole precursors bypass competing side reactions, enabling access to 2,6-diaryl derivatives .

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity for methyl-substituted analogs .

Q. How do structural modifications (e.g., halogenation) impact biological activity and solubility?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (EWGs) : Bromo or chloro substituents at position 6 enhance antimicrobial potency but may reduce aqueous solubility.

- Methyl Groups : Position 2-methyl groups improve metabolic stability, as seen in HIV integrase inhibitors .

Q. How to resolve discrepancies in reported biological data across studies?

- Data Analysis Framework :

- Assay Conditions : Standardize testing parameters (e.g., bacterial strain, MIC thresholds) to minimize variability .

- Solubility Adjustments : Use co-solvents (e.g., DMSO <1%) or prodrug strategies for hydrophobic analogs .

Q. What are the challenges in characterizing tautomeric forms of this compound?

- Advanced Characterization :

- Variable Temperature NMR : Resolve tautomeric equilibria (keto vs. enol) by observing peak splitting at low temperatures .

- X-ray Crystallography : Confirm dominant tautomeric form in solid-state structures .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.